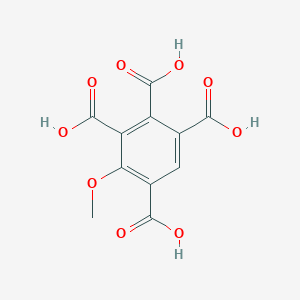
4-Methoxybenzene-1,2,3,5-tetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzene-1,2,3,5-tetracarboxylic acid is an organic compound with the molecular formula C11H8O9 It is a derivative of benzene, featuring four carboxylic acid groups and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzene-1,2,3,5-tetracarboxylic acid typically involves the functionalization of a benzene ring through electrophilic aromatic substitution reactions. One common method is the oxidation of 4-methoxybenzene derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete oxidation of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-Methoxybenzene-1,2,3,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO), chromium trioxide (CrO).
Reducing Agents: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO).
Major Products
Oxidation: Formation of additional carboxylic acid groups.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
科学的研究の応用
4-Methoxybenzene-1,2,3,5-tetracarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-Methoxybenzene-1,2,3,5-tetracarboxylic acid involves its ability to interact with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. The methoxy group can also participate in electron-donating interactions, affecting the overall electronic properties of the molecule .
類似化合物との比較
Similar Compounds
1,2,4,5-Benzene-tetracarboxylic acid: Similar structure but lacks the methoxy group.
1,2,3,4-Butanetetracarboxylic acid: Contains four carboxylic acid groups but has a different carbon backbone.
Anisole (Methoxybenzene): Contains a methoxy group but lacks the carboxylic acid groups.
Uniqueness
4-Methoxybenzene-1,2,3,5-tetracarboxylic acid is unique due to the presence of both the methoxy group and multiple carboxylic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
65726-17-2 |
|---|---|
分子式 |
C11H8O9 |
分子量 |
284.18 g/mol |
IUPAC名 |
4-methoxybenzene-1,2,3,5-tetracarboxylic acid |
InChI |
InChI=1S/C11H8O9/c1-20-7-4(9(14)15)2-3(8(12)13)5(10(16)17)6(7)11(18)19/h2H,1H3,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
InChIキー |
POGCFORGTAOSCR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


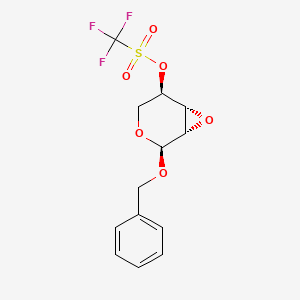
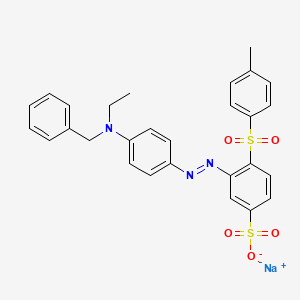

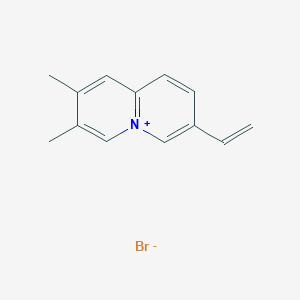
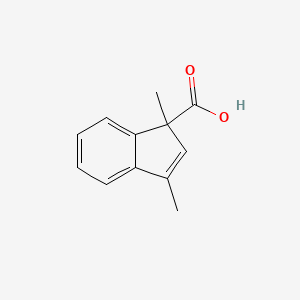
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
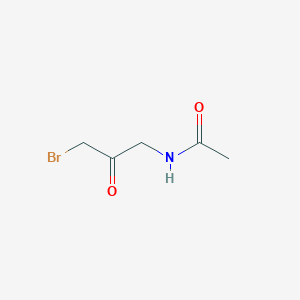
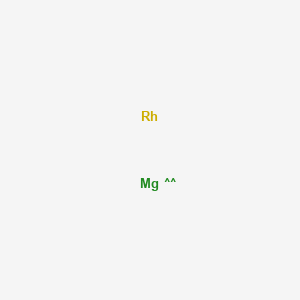

![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)

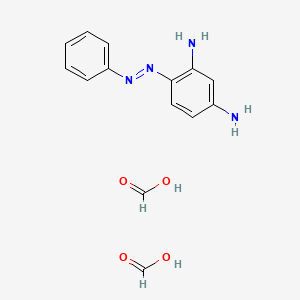
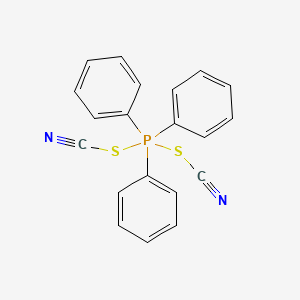
![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
